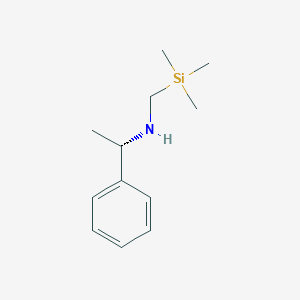

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine

Description

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is a chiral amine featuring a phenyl group, an ethanamine backbone, and a trimethylsilylmethyl substituent on the nitrogen atom. The (S)-stereochemistry confers enantioselectivity, critical for applications in asymmetric synthesis or receptor-targeted pharmacology. This compound is structurally distinct from classical amphetamines or NBOMe derivatives due to its silicon-based substituent .

Properties

IUPAC Name |

(1S)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLUTOAUUHFXKI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves the protection of the amine group using a trimethylsilyl group. One common method is the reaction of the amine with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction proceeds through an S_N2-like mechanism where the amine attacks the silicon atom, displacing the chloride ion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated derivatization protocols. These protocols ensure high yield and purity of the product by optimizing reaction conditions such as temperature, time, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions to form phenolic derivatives.

Reduction: The compound can be reduced to form simpler amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like tetra-n-butylammonium fluoride can be used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce primary amines.

Scientific Research Applications

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine involves the protection of the amine group through the formation of a trimethylsilyl ether. This protection prevents the amine from participating in unwanted side reactions during synthesis . The molecular targets and pathways involved include the silicon atom in the trimethylsilyl group, which interacts with various reagents to achieve the desired chemical transformations.

Comparison with Similar Compounds

Enantiomeric Form: (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine

- Structure : Mirror-image enantiomer with (R)-configuration.

- Key Differences: Enantioselectivity in biological systems (e.g., receptor binding, enzymatic interactions).

- Applications : Less studied compared to the (S)-form, suggesting preferential use of the latter in research.

N-(Trimethylsilylmethyl)benzylamine (CAS 53215-95-5)

- Structure : Benzylamine backbone with trimethylsilylmethyl substituent.

- Key Differences: Substituent: Benzyl group replaces the phenylethyl moiety. Molecular Weight: 195.34 g/mol vs. 233.42 g/mol for the target compound.

- Applications: Used in organosilicon chemistry; lacks stereochemical complexity .

N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine (CAS 10545-36-5)

- Structure : Ethyl group replaces the phenyl substituent.

- Key Differences :

- Simplified Backbone : Lacks aromaticity, reducing π-π interactions.

- Lipophilicity : logP = 2.206 (moderate lipophilicity).

- Molecular Weight : 159.34 g/mol (smaller than the target compound).

(1S)-1-Phenyl-N-(2-thienylmethyl)ethanamine

- Structure : Thienylmethyl group replaces trimethylsilylmethyl.

- Key Differences :

- Electronic Effects : Thiophene’s sulfur atom introduces electron-rich aromaticity vs. silicon’s electron-donating nature.

- Steric Profile : Thienylmethyl is less bulky than trimethylsilylmethyl.

- Molecular Weight : 217.33 g/mol (lower due to absence of silicon).

- Applications: Potential in heterocyclic chemistry; differs in metabolic pathways .

Imine Derivatives (e.g., (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine)

- Structure : Imine (C=N) replaces the amine group.

- Key Differences :

- Reactivity : Imines are prone to hydrolysis and participate in cycloaddition reactions.

- Biological Activity : May act as chelating agents or enzyme inhibitors.

- Synthesis : Prepared via condensation of amines with aldehydes (e.g., pyridine-2-carboxaldehyde) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP | Stereochemistry | Applications |

|---|---|---|---|---|---|---|

| (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine | C12H21NSi | 233.42 | Trimethylsilylmethyl | ~3.5* | (S) | Asymmetric synthesis, drug discovery |

| (R)-Enantiomer | C12H21NSi | 233.42 | Trimethylsilylmethyl | ~3.5* | (R) | Limited research |

| N-(Trimethylsilylmethyl)benzylamine | C11H19NSi | 195.34 | Benzyl | N/A | None | Organosilicon chemistry |

| N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine | C8H21NSi | 159.34 | Ethyl | 2.206 | None | Polymer intermediates |

| (1S)-1-Phenyl-N-(2-thienylmethyl)ethanamine | C13H15NS | 217.33 | Thienylmethyl | N/A | (S) | Heterocyclic chemistry |

*Estimated based on trimethylsilyl group’s contribution to lipophilicity.

Research Findings and Implications

Biological Activity

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine, also known as a chiral amine compound, has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Structural Features

The compound has a molecular formula of C14H25NOSi, characterized by:

- Phenyl Group : Contributes to potential interactions with biological targets.

- Trimethylsilyl Group : Enhances stability and solubility in organic solvents.

- Chiral Center : Allows for control over stereochemistry, which is crucial in drug development and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been demonstrated to induce apoptosis in hypopharyngeal tumor cells more effectively than conventional drugs like bleomycin . While specific data on this compound is limited, its structural analogs suggest it may possess similar properties.

- Neurotransmitter Interaction : The phenyl group indicates potential interactions with neurotransmitter systems, which could influence enzyme activities related to neurological functions. This aspect is particularly relevant for compounds designed to target central nervous system disorders.

The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of the trimethylsilyl group allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that it may interact with specific molecular targets through:

- Hydrogen Bonding

- Hydrophobic Interactions

These interactions are essential for influencing biological pathways and could lead to therapeutic applications.

Comparative Analysis of Related Compounds

The following table summarizes structural variations of related compounds and their implications for biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | Contains a methoxymethyl group | Enhanced solubility and potential bioactivity |

| (R)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | Enantiomeric form | Different chiral properties affecting activity |

| 1-(Trimethylsilyl)-2-(phenylamino)ethanol | Features an alcohol instead of an amine | Different functional behavior in reactions |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Cancer Research : Investigations into similar compounds have shown promising results in inducing apoptosis in cancer cells . Further studies are necessary to determine the specific efficacy of this compound.

- Pharmaceutical Applications : As a chiral auxiliary, this compound can be utilized in asymmetric synthesis to produce enantiomerically pure compounds, which are vital for developing new drugs with improved efficacy.

- Neuroscience : The structure suggests possible interactions with neurotransmitter systems, warranting further exploration into its effects on neurological conditions.

Q & A

Q. What are the recommended synthetic routes for (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Key Steps :

- Chiral Precursor Utilization : Start with enantiomerically pure (S)-1-phenylethylamine derivatives to retain stereochemical integrity.

- Trimethylsilyl Protection : Introduce the trimethylsilyl group via nucleophilic substitution or hydrosilylation, using reagents like trimethylsilyl chloride (TMSCl) in anhydrous conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

- Enantiomeric Purity Assurance :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Optical Rotation Analysis : Compare experimental [α] values with literature data for chiral validation .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 264.2).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

- Comparative Binding Studies :

- Perform competitive radioligand assays to compare affinity for targets like G protein-coupled receptors (GPCRs) or enzymes.

- Use analogs with modified substituents (e.g., methoxy vs. trimethylsilyl groups) to isolate functional group contributions .

- Structural Analysis :

- Data Normalization : Account for assay variability (e.g., cell line differences, incubation times) using internal controls.

Q. What experimental strategies are recommended for elucidating the mechanism of action in neuropharmacological studies?

Methodological Answer:

- Target Identification :

- Receptor Binding Assays : Screen against serotonin/dopamine receptors (e.g., 5-HT, D) using radiolabeled ligands .

- Enzyme Inhibition Studies : Test activity against monoamine oxidases (MAOs) or acetylcholinesterase (AChE) .

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding poses in active sites.

- In Vivo Validation :

- Use knockout rodent models to confirm target relevance in behavioral assays (e.g., forced swim test for antidepressant activity).

Q. How can researchers address challenges in stereochemical stability during long-term storage or under varying pH conditions?

Methodological Answer:

- Stability Studies :

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), light, or pH extremes (pH 2–12) for 1–4 weeks.

- Chiral Integrity Monitoring : Track enantiomeric excess (ee) via chiral HPLC at regular intervals .

- Formulation Optimization :

- Use lyophilization or inert atmosphere storage to minimize racemization.

- Add antioxidants (e.g., BHT) to prevent oxidative degradation.

Q. What methodologies are suitable for analyzing intermolecular interactions between this compound and biological membranes?

Methodological Answer:

- Liposome Binding Assays :

- Prepare phosphatidylcholine liposomes and measure partitioning via fluorescence quenching or equilibrium dialysis.

- Surface Plasmon Resonance (SPR) :

- Immobilize lipid bilayers on sensor chips and quantify binding kinetics (K, k/k) .

- Molecular Dynamics (MD) Simulations :

- Simulate lipid bilayer penetration using GROMACS or CHARMM to assess membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.